4-amino-1-[(2S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
Key on ui mechanism of action |
Troxacitabine is activated by cellular kinases and incorporated into DNA, inhibiting its replication. In contrast to other cytosine nucleoside analogs, troxacitabine is resistant to inactivation by cytidine deaminase (CD). |
|---|---|
CAS-Nummer |
145918-75-8 |
Molekularformel |
C8H11N3O4 |
Molekulargewicht |
213.19 g/mol |
IUPAC-Name |
4-amino-1-[(2S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one |
InChI |
InChI=1S/C8H11N3O4/c9-5-1-2-11(8(13)10-5)6-4-14-7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6?,7-/m0/s1 |
InChI-Schlüssel |
RXRGZNYSEHTMHC-MLWJPKLSSA-N |
Isomerische SMILES |
C1C(O[C@H](O1)CO)N2C=CC(=NC2=O)N |
Kanonische SMILES |
C1C(OC(O1)CO)N2C=CC(=NC2=O)N |
Aussehen |
Solid powder |
Andere CAS-Nummern |
145918-75-8 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>5 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
1-(2-(hydroxymethyl)-1,3-dioxolan-4-yl)cytosine 2R(-)-cis-HMD-cytosine 2R(-)-trans-HMD-cytosine BCH 4556 BCH-4556 beta-L-dioxolane-cytidine HMD-cytosine troxacitabine troxacitabine, 2R(-)-cis-isomer troxacitabine, 2R(-)-trans-isomer troxacitabine, 2S(-)-trans-isomer troxacitabine, cis-(+-)-isomer troxacitabine, trans-(+-)-isomer Troxatyl |
Herkunft des Produkts |
United States |
Molecular and Cellular Mechanisms of Action of Troxacitabine
Direct Antineoplastic Action at the DNA Level
Incorporation into DNA and its Implications for DNA Replication
The active triphosphate anabolite of troxacitabine is incorporated into DNA by DNA polymerases, a process considered to be the main mechanism of its cytotoxicity aacrjournals.orgaacrjournals.org. The cytotoxic effect of troxacitabine is directly related to the amount of the mono-phosphorylated drug present at DNA terminals tandfonline.comtandfonline.com. This incorporation leads to the inhibition of DNA replication, which is crucial for the proliferation of rapidly dividing cancer cells ontosight.airesearchgate.netdrugbank.comaacrjournals.orgnih.govnih.govtandfonline.com. At higher concentrations, the incorporation of troxacitabine can result in the degradation of DNA into large fragments tandfonline.comtandfonline.com.
Characterization of DNA Chain Termination by Troxacitabine Metabolites
A key characteristic of troxacitabine's mechanism of action is its ability to cause immediate DNA chain termination upon incorporation aacrjournals.orgncats.io. This is attributed to the absence of a hydroxyl moiety on its dioxolane ring, which is essential for further chain elongation by DNA polymerases tandfonline.comtandfonline.comnih.gov. In contrast, other nucleoside analogues like gemcitabine (B846) allow the addition of a single deoxynucleotide, and cytarabine (B982) permits the addition of multiple deoxynucleotides before chain termination occurs aacrjournals.org. Troxacitabine triphosphate acts as a potent inhibitor and chain terminator for all cellular DNA polymerases studied researchgate.net. The incorporation of phosphorylated troxacitabine into DNA, along with its capacity to inhibit replicative and repair DNA polymerases, constitutes the primary mechanisms of the drug's action tandfonline.comtandfonline.com. The human apurinic/apyrimidinic endonuclease (APE1) has been identified as an enzyme involved in the intracellular removal of troxacitabine monophosphate from DNA tandfonline.comaacrjournals.orgtandfonline.com.
Inhibition of DNA Synthesis Recovery by Troxacitabine
The incorporation of troxacitabine into DNA and its subsequent chain termination directly impair DNA synthesis. This action inhibits DNA replication aacrjournals.org and affects the function of replicative and repair DNA polymerases tandfonline.comtandfonline.com. While the primary mechanism is immediate chain termination, this fundamental disruption of DNA synthesis inherently impedes the recovery of DNA synthesis processes within affected cells.
Cellular Transport Mechanisms of Troxacitabine
The cellular uptake of troxacitabine differs significantly from that of many other nucleoside analogues, which often rely on specific membrane transporters for entry into cells aacrjournals.orgaacrjournals.org.
Passive Diffusion as the Predominant Uptake Pathway
Research indicates that the primary route of cellular uptake for troxacitabine is passive diffusion aacrjournals.orgtandfonline.comtandfonline.comncats.ioresearchgate.netaacrjournals.orgnih.govnih.govascopubs.orgncats.io. Its membrane permeation is largely non-carrier mediated tandfonline.comtandfonline.com. Studies using radiolabeled troxacitabine have shown that its uptake is low and remains unaffected by the presence of nucleoside transport inhibitors or high concentrations of nonradioactive troxacitabine aacrjournals.orgresearchgate.netaacrjournals.orgnih.govnih.gov. For instance, initial uptake rates of troxacitabine were found to be considerably lower compared to uridine (B1682114), a known high-activity permeant for nucleoside transporters aacrjournals.orgaacrjournals.org. This predominant passive diffusion mechanism suggests that a lack of nucleoside transport capability is unlikely to contribute to resistance to troxacitabine aacrjournals.orgaacrjournals.orgnih.gov.
Limited Involvement of Nucleoside Transporters in Troxacitabine Uptake
Troxacitabine has been characterized as a poor permeant for various molecularly identified human nucleoside transporters aacrjournals.orgtandfonline.comtandfonline.comncats.ioresearchgate.netaacrjournals.orgnih.govnih.govascopubs.orgncats.io. These include the human equilibrative nucleoside transporters 1 and 2 (hENT1 and hENT2) and the human concentrative nucleoside transporters (hCNT1, hCNT2, and hCNT3) aacrjournals.orgresearchgate.netaacrjournals.orgnih.govnih.gov.
Further evidence supporting the limited role of nucleoside transporters comes from studies comparing troxacitabine with other nucleoside analogues. For example, a nucleoside transport-deficient variant of the CCRF-CEM leukemia cell line (CEM/ARAC8C) exhibited substantial resistance to cytarabine (1150-fold) and gemcitabine (432-fold), yet showed only minimal resistance (7-fold) to troxacitabine aacrjournals.orgaacrjournals.orgnih.govascopubs.orgresearchgate.net. This observation underscores that troxacitabine's cellular entry is largely independent of these transporter systems, providing a potential advantage in malignancies where nucleoside transporter activity is low or absent aacrjournals.orgtandfonline.comtandfonline.comaacrjournals.org.
Table 1: Relative Resistance of Cell Lines to Nucleoside Analogues
| Cell Line Variant (Deficiency) | Cytarabine (ara-C) Resistance (Fold) | Gemcitabine Resistance (Fold) | Troxacitabine Resistance (Fold) | Source |
| CCRF-CEM/ARAC8C (Nucleoside Transport-Deficient) | 1150 | 432 | 7 | aacrjournals.orgaacrjournals.orgnih.govascopubs.orgresearchgate.net |
| DU145R (Reduced dCK activity) | 300 | 350 | 6300 | aacrjournals.orgaacrjournals.org |
Preclinical Pharmacological Investigations of Troxacitabine Efficacy
In Vitro Antiproliferative Activity across Diverse Cancer Cell Lines
Troxacitabine exhibits significant antiproliferative activity against a broad spectrum of human cancer cell lines, including those derived from hematological malignancies and solid tumors.
Troxacitabine has shown potent antiproliferative activity against human leukemia cell lines. In studies involving myeloid (HL60) and T-lymphoblastoid (CCRF-CEM) leukemia cell lines, troxacitabine demonstrated efficacy with IC50 values in the nanomolar range. For instance, an IC50 of 53 nM was reported for the HL60 promyelocytic leukemia cell line, and 160 nM for CCRF-CEM cells. aacrjournals.orgresearchgate.netnih.gov
A notable characteristic of troxacitabine is its activity against multidrug-resistant (MDR) cell lines. It has shown potent antiproliferative effects against P-glycoprotein-positive (e.g., HL60/R10, CCRF-CEM/VLB) and P-glycoprotein-negative (e.g., HL60/ADR) multidrug-resistant derivatives, with IC50 values ranging from 7 to 171 nM. nih.gov Unlike cytarabine (B982) (ara-C), which can be inactivated by high levels of cytidine (B196190) deaminase (CDA) in certain cell lines like HL60, troxacitabine is not a substrate for CDA, contributing to its similar antiproliferative activity in both HL60 (high CDA) and CCRF-CEM (low CDA) cell lines. researchgate.netnih.govascopubs.org
In chronic myeloid leukemia (CML) cell lines, including those sensitive (KBM5, KBM7) and resistant (KBM5-R, KBM7-R) to imatinib (B729) mesylate, troxacitabine demonstrated similar sensitivity with IC50 values ranging from 0.5 to 1 µM. nih.gov
Table 1: In Vitro Antiproliferative Activity of Troxacitabine in Hematological Malignancy Cell Lines
| Cell Line | Type | IC50 (nM) | Reference |
| HL60 | Acute Myeloid Leukemia | 53 | researchgate.netnih.gov |
| HL60/R10 | MDR Acute Myeloid Leukemia | 7-171 | nih.gov |
| HL60/ADR | MRP Acute Myeloid Leukemia | 7-171 | nih.gov |
| CCRF-CEM | T-Lymphoblastoid Leukemia | 160 | aacrjournals.org |
| CCRF-CEM/VLB | MDR T-Lymphoblastoid Leukemia | 7-171 | nih.gov |
| KBM5 | Chronic Myeloid Leukemia | 500-1000 | nih.gov |
| KBM7 | Chronic Myeloid Leukemia | 500-1000 | nih.gov |
| KBM5-R | Imatinib-Resistant CML | 500-1000 | nih.gov |
| KBM7-R | Imatinib-Resistant CML | 500-1000 | nih.gov |
Troxacitabine has also exhibited cytotoxicity across a wide array of solid tumor cell lines. IC50 values for these cell lines typically range from 15 to 35 µM. medchemexpress.com
Specific examples include:
Hepatocellular Carcinoma: Activity has been observed in cell lines such as HepG2. medchemexpress.com
Prostate Cancer: Troxacitabine is active against prostate cancer cell lines like PC3 and DU145. Resistance to troxacitabine in DU145 cells has been linked to a single amino acid switch in the deoxycytidine kinase (dCK) gene, leading to reduced dCK activity, which is crucial for troxacitabine phosphorylation. tandfonline.comtandfonline.comaacrjournals.org
Non-Small Cell Lung Cancer (NSCLC): Cytotoxicity has been demonstrated in NSCLC cell lines, including NCI-H460 and NCr-322M, as well as A549 (IC50 = 0.68 µM) and SW1573 (IC50 = 2.3 µM). medchemexpress.com
Colon Carcinoma: Troxacitabine shows activity in colon cancer cell lines such as HT29. medchemexpress.com
Renal Cell Carcinoma: Effective against renal cell carcinoma cell lines including CAKI-1, A498, RXF-393, and SN12C. medchemexpress.com
Pancreatic Carcinoma: Activity has been noted in pancreatic cancer cell lines like Panc-01 and MiaPaCa. medchemexpress.com
Nasopharyngeal Epidermoid Carcinoma: The KB cell line and its vincristine-resistant derivative (KBV) have also been studied, showing potent antiproliferative activity. nih.govpatsnap.com
Table 2: In Vitro Antiproliferative Activity of Troxacitabine in Solid Tumor Cell Lines
| Cell Line | Tumor Type | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 15-35 | medchemexpress.com |
| PC3 | Prostate Cancer | 15-35 | medchemexpress.com |
| DU145 | Prostate Cancer | 10 | aacrjournals.orgmedchemexpress.com |
| NCI-H460 | Non-Small Cell Lung Cancer | 15-35 | medchemexpress.com |
| NCr-322M | Non-Small Cell Lung Cancer | 15-35 | medchemexpress.com |
| A549 | Non-Small Cell Lung Cancer | 0.68 | medchemexpress.com |
| SW1573 | Non-Small Cell Lung Cancer | 2.3 | medchemexpress.com |
| HT29 | Colon Carcinoma | 15-35 | medchemexpress.com |
| CAKI-1 | Renal Cell Carcinoma | 15-35 | medchemexpress.com |
| A498 | Renal Cell Carcinoma | 15-35 | medchemexpress.com |
| RXF-393 | Renal Cell Carcinoma | 15-35 | medchemexpress.com |
| SN12C | Renal Cell Carcinoma | 15-35 | medchemexpress.com |
| Panc-01 | Pancreatic Carcinoma | 15-35 | medchemexpress.com |
| MiaPaCa | Pancreatic Carcinoma | 15-35 | medchemexpress.com |
| KB | Nasopharyngeal Epidermoid | 7-171 nM | nih.govpatsnap.com |
| KBV | Vincristine-Resistant KB | 7-171 nM | nih.govpatsnap.com |
The antiproliferative activity of troxacitabine in cellular models is strongly time-dependent, with maximal activity requiring prolonged exposure. Studies have shown that the inhibitory activity of troxacitabine increases with both concentration and exposure duration. For example, IC50 values obtained after 72 hours of continuous exposure were approximately 10-fold lower than those obtained after 1 or 4 hours of exposure. nih.govaacrjournals.org This time-dependent sensitivity suggests that sustained drug exposure is crucial for optimal cytotoxic effects. Analysis of intracellular metabolites in T-lymphocytes revealed that higher levels of mono-, di-, and triphosphates of troxacitabine accumulate with longer exposure, which is critical for its mechanism of action as a DNA chain terminator. tandfonline.comnih.govaacrjournals.org
Efficacy in Solid Tumor Cell Lines (e.g., Hepatocellular, Prostate, Non-Small Cell Lung, Colon, Renal, Pancreatic, Oropharyngeal Carcinoma)
In Vivo Antitumor Efficacy in Human Xenograft Models
Troxacitabine has demonstrated significant in vivo antitumor efficacy, leading to tumor regression and growth inhibition in various human xenograft models.
Troxacitabine has shown potent in vivo antitumor activity in both hematological and solid tumor xenograft models. In human promyelocytic leukemia (HL60) xenografts, troxacitabine produced significant antileukemic activity, with treated-to-control (T/C) values ranging from 272% to 422%, and even complete cures at higher dose levels. researchgate.netnih.govnih.gov In CCRF-CEM T-lymphoblastoid leukemia xenografts, troxacitabine also resulted in significant antileukemic activity, with T/C values comparable to those of ara-C, ranging from 138% to 157%. researchgate.netnih.gov This efficacy in leukemia xenografts, particularly those resistant to ara-C due to high CDA activity, underscores troxacitabine's unique pharmacological profile. tandfonline.comtandfonline.comresearchgate.netascopubs.org
In solid tumor xenograft models, troxacitabine has induced tumor regression and significant growth inhibition. For instance, in the KBV nasopharyngeal epidermoid carcinoma xenograft, troxacitabine treatment resulted in substantial total growth inhibition (TGI) of 81% to 97%, with some complete cures observed. nih.gov In human renal cell carcinoma (RCC) xenograft models (e.g., CAKI-1, A498, RXF-393, SN12C), troxacitabine demonstrated very good responses, leading to significant tumor growth inhibition. medchemexpress.com For pancreatic cancer, troxacitabine was highly active in the Panc-01 xenograft model, achieving TGI levels of 88.5% and 84.3%. medchemexpress.com In human colon HT-29 xenograft models, troxacitabine administered as continuous infusions showed dose-dependent antitumor activity, with tumor regressions observed at higher doses. nih.govaacrjournals.org
Table 3: In Vivo Antitumor Efficacy of Troxacitabine in Human Xenograft Models
| Xenograft Model | Tumor Type | Efficacy Outcome | Reference |
| HL60 | Acute Myeloid Leukemia | T/C: 272-422%, complete cures | researchgate.netnih.govnih.gov |
| CCRF-CEM | T-Lymphoblastoid Leukemia | T/C: 138-157% | researchgate.netnih.gov |
| KBV | Nasopharyngeal Epidermoid | TGI: 81-97%, some cures | nih.gov |
| KBM5, KBM5-R | Chronic Myeloid Leukemia | Significant increase in life span | nih.gov |
| Panc-01 | Pancreatic Carcinoma | TGI: 84.3-88.5% | medchemexpress.com |
| CAKI-1, A498, RXF-393, SN12C | Renal Cell Carcinoma | Very good responses, significant TGI | medchemexpress.com |
| HT-29 | Colon Carcinoma | Tumor regressions, dose-dependent TGI | nih.govaacrjournals.org |
While direct, explicit data on the "suppression of metastatic disease" as a primary endpoint in preclinical animal models for troxacitabine is less frequently highlighted in the provided snippets, the broad spectrum antitumor activity and the observed tumor regressions in xenograft models imply a potential to impact disease progression, which includes the reduction of tumor burden that can lead to metastasis. The potent activity against various solid tumors and leukemias, including multidrug-resistant forms, suggests a comprehensive therapeutic effect. nih.gov Further specific studies would be required to detail the direct impact of troxacitabine on metastatic processes.
Evaluation of Schedule-Dependent Antitumor Activity in Xenograft Settings
Preclinical investigations into troxacitabine's efficacy in human xenograft models revealed a notable schedule-dependency, indicating that repeated administrations were more effective than single-dose regimens. aacrjournals.org Studies conducted in human colon HT-29 xenografts implanted in nude mice demonstrated that prolonged exposure schedules, extending up to six days, exhibited equivalent antitumor efficacy to repeated high-dose bolus administrations. aacrjournals.orgnih.gov Importantly, these studies showed that significant inhibition of tumor growth could be achieved even with prolonged exposures to low micromolar concentrations of troxacitabine, without the necessity of reaching high peak drug concentrations in plasma. For instance, tumor growth arrest was observed in a HT-29 human colorectal xenograft model with plasma concentrations below 50 ng/mL. nih.govnih.govd-nb.info Troxacitabine has also shown potent activity against a range of human tumor xenografts, including those resistant to anthracyclines, such as KBV, HL60/R10, HL60/ADR, and CCRF-CEM/VLB models. In the KBV xenograft, a 5-day treatment with troxacitabine resulted in tumor regression, with total growth inhibition (TGI) percentages of 81%, 96%, and 97% at doses of 20, 50, and 100 mg/kg, respectively, and some complete cures at the two highest dose levels. nih.gov In promyelocytic leukemia xenografts (HL60, HL60/R10, HL60/ADR), troxacitabine treatment (25, 50, and 100 mg/kg per day for 5 days) produced T/C values ranging from 162% to 315% and complete cures at higher doses. nih.gov
Combination Studies with Other Antineoplastic Agents in Preclinical Models
The exploration of troxacitabine in combination with other antineoplastic agents has been a significant area of preclinical research, aiming to enhance efficacy and potentially overcome drug resistance.
Synergistic Interactions of Troxacitabine with Cytarabine (ara-C)
Troxacitabine's resistance to inactivation by cytidine deaminase (CD) stands in contrast to other cytosine nucleoside analogs like cytarabine (ara-C), which are susceptible to deamination by this enzyme. drugbank.comnih.govresearchgate.netnih.gov This inherent resistance suggests a potential advantage for troxacitabine in tumors with high levels of CD, which often exhibit resistance to ara-C. researchgate.netnih.gov Preclinical studies, including those on 5-fluorotroxacitabine (a related L-nucleoside analog), have shown additive to moderately synergistic interactions when combined with ara-C in certain leukemia cell lines, such as THP-1 cells. researchgate.nettandfonline.com Furthermore, troxacitabine has demonstrated superior activity compared to ara-C in resistant leukemia cell lines and has exhibited in vivo activity against leukemic xenografts. researchgate.net
Synergistic Interactions of Troxacitabine with Gemcitabine (B846)
Preclinical studies have demonstrated synergistic antitumor activity when troxacitabine is combined with gemcitabine, another deoxycytidine nucleoside analog. This synergy has been observed across various human pancreatic adenocarcinoma cell lines, including Panc-1, MIA PaCa-2, AsPC-1, and Capan-2. nih.govopenaccessjournals.comresearchgate.netaacrjournals.org The synergistic efficacy was determined using isobologram and combination-index (CI) methods. nih.govopenaccessjournals.comresearchgate.netaacrjournals.org
Table 1: Combination Index (CI) Values for Troxacitabine and Gemcitabine in Pancreatic Cancer Cell Lines (at Fa = 0.5)
| Cell Line | Combination Index (CI) at Fa = 0.5 nih.gov |
| Panc-1 | 0.41 |
| MIA PaCa-2 | 0.71 |
| AsPC-1 | 0.37 |
| Capan-2 | 0.52 |
Note: CI values less than 1 indicate synergy.
This observed synergy in in vitro models extended to in vivo antitumor efficacy studies in human pancreatic (AsPC-1) xenograft models in SCID mice, where the combination of both drugs showed greater than additive effects, irrespective of the administration sequence. nih.govopenaccessjournals.comresearchgate.netaacrjournals.org The precise biological basis for this synergy remains under investigation, as consistent changes in apoptosis, DNA repair, troxacitabine incorporation into DNA, or troxacitabine metabolism were not uniformly observed in the presence of gemcitabine. nih.govopenaccessjournals.comresearchgate.net
Synergistic Interactions of Troxacitabine with Camptothecin (B557342)
Troxacitabine has shown additive to synergistic interactions when combined with camptothecin and its analogs in selected human cancer cell lines. aacrjournals.org This effect was particularly pronounced in KB oropharyngeal carcinoma and camptothecin-resistant KB100 cell lines. aacrjournals.org Mechanistic investigations revealed that camptothecin enhanced the total cellular uptake and DNA incorporation of troxacitabine in KB cells. aacrjournals.org Furthermore, camptothecin was found to protect against the troxacitabine-induced reduction in the activity of deoxycytidine kinase (dCK) and deoxycytidine monophosphate kinase (dCMPK), which are key enzymes involved in the phosphorylation of troxacitabine. aacrjournals.org This protection led to an increase in troxacitabine metabolites and its subsequent incorporation into DNA, correlating with enhanced troxacitabine cytotoxicity. aacrjournals.org
Combinatorial Evaluation of Troxacitabine with Imatinib Mesylate
Preclinical evaluation of troxacitabine in combination with imatinib mesylate has been conducted against human chronic myeloid leukemia (CML) cell lines, including those sensitive (KBM5, KBM7) and resistant (KBM5-R, KBM7-R) to imatinib. drugbank.comredeye.se Troxacitabine demonstrated similar sensitivity across these cell lines, regardless of their imatinib resistance status. drugbank.comredeye.se Combined treatment with troxacitabine and imatinib mesylate resulted in additive or synergistic effects, leading to a more pronounced apoptotic response in KBM7-R cells. drugbank.comredeye.se In in vivo KBM5 xenograft models, the combination therapy significantly increased the lifespan of the mice, with some achieving long-term survival, highlighting the substantial preclinical activity of this combination in advanced CML. drugbank.comredeye.se
Theoretical Basis for Troxacitabine Combination Strategies
The theoretical foundation for troxacitabine combination strategies lies in its unique mechanism of action and its ability to circumvent common resistance pathways. As an L-nucleoside analog, troxacitabine is incorporated into DNA, causing chain termination and inhibiting DNA replication due to its unnatural L-configuration, unlike normal D-nucleotides. nih.govontosight.ai A critical aspect of its mechanism is its resistance to inactivation by cytidine deaminase (CD), an enzyme that inactivates other cytosine nucleoside analogs like cytarabine and gemcitabine. drugbank.comnih.govresearchgate.netnih.gov This resistance positions troxacitabine as a promising agent against tumors that have developed resistance through increased CD activity. researchgate.netnih.govtandfonline.com
Combination strategies with troxacitabine are often designed to exploit complementary mechanisms of action. For instance, combining troxacitabine with agents that also target DNA synthesis or repair, or those that affect cell cycle progression, could lead to enhanced cytotoxic effects. The observed synergistic interactions with agents like camptothecin, which can modulate the activity of enzymes crucial for troxacitabine's phosphorylation (dCK, dCMPK), exemplify a strategy where one drug enhances the metabolic activation or cellular retention of the other. aacrjournals.org Similarly, combinations with targeted therapies like imatinib mesylate, which acts on specific tyrosine kinases, suggest a multi-pronged approach to address complex oncogenic pathways and overcome resistance. drugbank.comredeye.se The rationale is to achieve superior therapeutic outcomes by targeting different vulnerabilities within cancer cells, potentially leading to increased efficacy and reduced likelihood of resistance development compared to monotherapy.
Mechanisms of Cellular Resistance to Troxacitabine
Deoxycytidine Kinase (dCK)-Mediated Resistance Mechanisms
Deoxycytidine kinase (dCK) plays a critical role in the initial activation of troxacitabine through phosphorylation to its monophosphate form. This phosphorylation step is essential for troxacitabine's cytotoxic activity. Consequently, deficiencies or alterations in dCK activity are major contributors to troxacitabine resistance. aacrjournals.orgaacrjournals.orgnih.govtandfonline.comtandfonline.comtandfonline.comnih.gov
Studies have demonstrated that cell lines deficient in dCK activity exhibit significant resistance to troxacitabine. For instance, a dCK-deficient variant of the CCRF-CEM leukemia cell line (CEM/dCK-) was found to be highly resistant to troxacitabine. aacrjournals.orgaacrjournals.orgnih.gov
Further investigation into a troxacitabine-resistant prostate cancer cell subline, DU145R, revealed a substantial reduction in dCK activity. In DU145R cell lysates, dCK activity towards deoxycytidine was less than 20% of that observed in the parental DU145 cells, and no activity was detected towards troxacitabine itself. aacrjournals.orgaacrjournals.orgnih.govaacrjournals.orgresearchgate.net Sequence analysis of the cDNAs encoding dCK in DU145R cells identified a mutation of a highly conserved amino acid, specifically a Tryptophan at position 92 to Leucine (Trp92→Leu). This specific mutation is considered a probable explanation for the diminished phosphorylation of troxacitabine in DU145R lysates. aacrjournals.orgaacrjournals.orgnih.govaacrjournals.org It is also hypothesized that this mutation may contribute to the destabilization of dCK mRNA. aacrjournals.org
Cells with dCK deficiency often exhibit cross-resistance to other nucleoside analogues that also rely on dCK for their activation. The CCRF-CEM leukemia cell line, when rendered dCK-deficient (CEM/dCK-), demonstrated cross-resistance to troxacitabine, gemcitabine (B846), and cytarabine (B982). aacrjournals.orgaacrjournals.orgnih.govtandfonline.comnih.govresearchgate.net
The antiproliferative effects of these drugs, measured by their 50% inhibition of proliferation (IC50) values, illustrate this cross-resistance:
| Cell Line (Drug) | IC50 (nM) | Fold Resistance (vs. CCRF-CEM) | Source |
| CCRF-CEM (Troxacitabine) | 160 | 1 | aacrjournals.orgnih.gov |
| CEM/dCK- (Troxacitabine) | >3000 | >18.75 | nih.gov |
| CCRF-CEM (Gemcitabine) | 20 | 1 | aacrjournals.orgnih.gov |
| CEM/dCK- (Gemcitabine) | >3000 | >150 | nih.gov |
| CCRF-CEM (Cytarabine) | 10 | 1 | aacrjournals.orgnih.gov |
| CEM/dCK- (Cytarabine) | >3000 | >300 | nih.gov |
In a troxacitabine-resistant prostate cancer subline (DU145R), which exhibited a 6300-fold resistance to troxacitabine, significant cross-resistance was also observed for gemcitabine (350-fold) and cytarabine (300-fold). aacrjournals.orgaacrjournals.orgnih.govaacrjournals.orgresearchgate.net
| Cell Line (Drug) | Resistance Factor (Fold) | Source |
| DU145R (Troxacitabine) | 6300 | aacrjournals.orgaacrjournals.orgnih.govaacrjournals.orgresearchgate.net |
| DU145R (Gemcitabine) | 350 | aacrjournals.orgaacrjournals.orgnih.govaacrjournals.orgresearchgate.net |
| DU145R (Cytarabine) | 300 | aacrjournals.orgaacrjournals.orgnih.govaacrjournals.orgresearchgate.net |
Furthermore, studies involving blast cells from pediatric leukemia patients have shown a broad range of sensitivity to troxacitabine, similar to other deoxynucleoside analogues, and cross-resistance with all other deoxynucleoside analogues was observed. nih.govtandfonline.comresearchgate.net This suggests that troxacitabine does not inherently circumvent in vitro resistance mechanisms that affect dCK-activated deoxynucleoside analogues. tandfonline.com
Role of dCK Deficiency and Specific Gene Mutations (e.g., Trp92→Leu) in Troxacitabine Resistance
Nucleoside Transport-Independent Resistance to Troxacitabine
A distinctive characteristic of troxacitabine is its primary mode of cellular entry. Unlike many other nucleoside analogues such as cytarabine and gemcitabine, which largely depend on specific nucleoside transporters for cellular uptake, troxacitabine is a poor permeant of these transporters and enters cells predominantly via passive diffusion. aacrjournals.orgaacrjournals.orgtandfonline.comtandfonline.comnih.govnih.govaacrjournals.orgresearchgate.net
The reliance on passive diffusion for uptake means that deficiencies in nucleoside transporters are unlikely to confer significant resistance to troxacitabine. This was evidenced in the CEM/ARAC8C cell line, a nucleoside transport-deficient variant of CCRF-CEM. While CEM/ARAC8C cells exhibited high levels of resistance to cytarabine (1150-fold) and gemcitabine (432-fold), their resistance to troxacitabine was minimal, only 7-fold. aacrjournals.orgaacrjournals.orgtandfonline.comtandfonline.comnih.govaacrjournals.orgresearchgate.net
Analysis of troxacitabine transportability by various human nucleoside transporters, including human equilibrative nucleoside transporters 1 and 2 (hENT1, hENT2) and human concentrative nucleoside transporters (hCNT1, hCNT2, hCNT3), showed that short- and long-term uptake of troxacitabine was low. This uptake was largely unaffected by the presence of nucleoside transport inhibitors or high concentrations of nonradioactive troxacitabine, further supporting that deficiencies in nucleoside transport are unlikely to be a primary mechanism of resistance to this compound. aacrjournals.orgnih.gov For example, hCNT1- and hCNT2-mediated uptake of uridine (B1682114) was significantly greater than that of troxacitabine. aacrjournals.org
Involvement of Multidrug Resistance Proteins (MRP) in Troxacitabine Resistance
Multidrug resistance proteins (MRPs), members of the ATP-binding cassette (ABC) transporter family, are efflux pumps that can reduce intracellular drug concentrations, thereby contributing to cellular resistance to various chemotherapeutic agents. aacrjournals.orgfrontiersin.orgfrontiersin.org
Overexpression of specific MRPs, namely MRP4 (ABCC4) and MRP5 (ABCC5), has been shown to confer resistance to troxacitabine. Studies using HEK293 cells transfected to overexpress MRP4 (HEK/MRP4) or MRP5 (HEK/MRP5i) demonstrated that these transporters can mediate resistance to troxacitabine and cytarabine, but notably not to gemcitabine. aacrjournals.orgfrontiersin.orgfrontiersin.orgnih.govnih.govresearchgate.netspandidos-publications.com
At a 4-hour exposure, HEK/MRP4 cells showed a 2-4-fold resistance to troxacitabine. After a 72-hour exposure, HEK/MRP4 cells exhibited a 1.4-fold resistance to troxacitabine, while HEK/MRP5i cells showed a low level of resistance. aacrjournals.orgnih.gov
While the initial accumulation of troxacitabine was similar across HEK293, HEK/MRP4, and HEK/MRP5i cell lines, the rate at which troxacitabine decreased after being washed with drug-free medium (DFM) was significantly faster in MRP4/5 overexpressing cells (2-4-fold faster). aacrjournals.orgnih.govnih.govresearchgate.net Furthermore, the levels of troxacitabine-nucleotides were approximately 25% lower in MRP4/5 cells, and these active metabolites decreased rapidly in MRP4 cells, though not as rapidly in MRP5 cells. aacrjournals.orgnih.govnih.govresearchgate.net The resistance conferred by MRP4 and MRP5 overexpression could be reversed by specific inhibitors such as probenecid (B1678239) and indomethacin. aacrjournals.orgnih.gov
Troxacitabine Activity in P-glycoprotein-Positive and -Negative Multidrug Resistant Cell Lines
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of efflux pumps such as P-glycoprotein (P-gp), encoded by the ABCB1 or MDR1 gene. P-gp actively expels various chemotherapeutic agents from cells, reducing their intracellular concentrations and diminishing therapeutic efficacy.
Troxacitabine exhibits potent antiproliferative activity against both P-glycoprotein-positive and P-glycoprotein-negative multidrug-resistant cell lines wikipedia.org. This characteristic is largely attributed to its unique cellular uptake mechanism; unlike many other cytidine (B196190) nucleoside analogs, troxacitabine is a poor substrate for nucleoside transporters and primarily enters cells via passive diffusion wikipedia.orgmims.com. This property allows troxacitabine to maintain its efficacy in tumors where resistance has developed through nucleoside transporter deficiencies mims.com.
Studies have demonstrated troxacitabine's effectiveness across a range of multidrug-resistant cell lines. For instance, in human nasopharyngeal epidermoid carcinoma cell lines (KB) and their vincristine-resistant derivative (KBV), as well as human leukemia cell lines of myeloid (HL60) and lymphoblastoid (CCRF-CEM) origin and their MDR (HL60/R10 and CCRF-CEM/VLB) and multidrug resistance-associated protein (MRP) (HL60/ADR) derivatives, troxacitabine showed potent antiproliferative activity wikipedia.org. The half-maximal inhibitory concentration (IC50) values for troxacitabine in these P-gp-positive and P-gp-negative multidrug-resistant cell lines ranged from 7 to 171 nM wikipedia.org.
The following table summarizes the antiproliferative activity of troxacitabine in various P-glycoprotein-positive and -negative multidrug-resistant cell lines:
| Cell Line | P-glycoprotein Status | IC50 (nM) Range for Troxacitabine wikipedia.org |
| KBV | Positive | 7 - 171 |
| HL60/R10 | Positive | 7 - 171 |
| CCRF-CEM/VLB | Positive | 7 - 171 |
| HL60/ADR | Negative | 7 - 171 |
Drug Discovery and Development Research Avenues for Troxacitabine
Elucidation of Novel Molecular Targets for Troxacitabine Action
Troxacitabine is characterized as a beta-L-nucleoside analog, distinguishing it from naturally occurring D-nucleosides wikipedia.org. Its therapeutic efficacy stems from its intracellular activation by cellular kinases, which phosphorylate it to its active triphosphate form wikipedia.orgwikipedia.org. This active metabolite is subsequently incorporated into DNA by DNA polymerases, a crucial step that leads to the inhibition of DNA replication and complete DNA chain termination wikipedia.orgwikipedia.org. The unnatural L-configuration of troxacitabine is pivotal to this mechanism, as its incorporation into the growing DNA chain, in contrast to normal D-configuration nucleotides, effectively halts DNA polymerization wikipedia.org.
A key distinguishing feature of troxacitabine, setting it apart from other cytosine nucleoside analogs like cytarabine (B982) and gemcitabine (B846), is its inherent resistance to inactivation by cytidine (B196190) deaminase (CD) wikipedia.orgnih.gov. This resistance is particularly significant, as it enables troxacitabine to exhibit activity in human leukemia xenograft models that have developed resistance to cytarabine, often mediated by elevated levels of cytidine deaminase . While its primary mechanism involves DNA incorporation and replication inhibition, troxacitabine also demonstrates, to a lesser extent, the ability to inhibit replicative and repair DNA polymerases . Furthermore, early investigations into troxacitabine's cellular uptake focused on equilibrative sensitive and insensitive transport systems; however, more recent studies suggest that its membrane permeation is largely non-carrier mediated . This characteristic may confer an advantage in treating tumor cells that are refractory to traditional nucleoside analogs due to deficiencies in nucleoside transporters nih.gov.
Computational and Chemoinformatic Approaches in Troxacitabine Drug Design
Computational and chemoinformatic approaches have played a vital role in advancing the understanding and optimization of troxacitabine and its derivatives. Quantitative Structure-Activity Relationship (QSAR) studies have been particularly instrumental in elucidating the molecular determinants of its antitumor activity and guiding the design of novel prodrugs wikipedia.org.
A significant QSAR study on troxacitabine prodrugs with antitumor activity was conducted utilizing a combination of density functional theory (DFT), molecular mechanics (MM2), and various statistical methods wikipedia.org. The established QSAR model demonstrated robust statistical quality and predictive capability, evidenced by an adjusted correlation coefficient (R²A) of 0.867 and a cross-validation coefficient (q²) of 0.807 wikipedia.org.
The antitumor activity, quantified as pIC50 (the negative logarithm of the molar concentration required to induce 50% growth inhibition against the human non-small-cell lung cancer cell line SW1573), was found to be predominantly influenced by two key molecular descriptors: the calculated hydrophobic coefficient (C log P) of the entire molecule and the net charges of the first atom of the substituent R (QFR) wikipedia.org. Specifically, the C log P exhibited a parabolic relationship with pIC50, indicating an optimal hydrophobic range for activity around 5.6. Conversely, the QFR showed a significant negative correlation with pIC50 wikipedia.org. These detailed computational findings provide valuable theoretical insights into the action mechanism of troxacitabine prodrugs and offer crucial guidance for the rational molecular design of new compounds with enhanced antitumor properties wikipedia.org. Beyond direct drug design, quantum calculations, specifically Density Functional Theory (DFT), have also been applied to investigate the noncovalent interactions and covalent functionalization mechanisms of troxacitabine with γ-Fe2O3 nanoparticles, aiming to develop advanced drug delivery systems citeab.com.
Emerging Research Directions and Future Perspectives in Troxacitabine Studies
Development of Novel Combinatorial Therapeutic Regimens for Troxacitabine
The development of novel combinatorial therapeutic regimens is a significant area of research for Troxacitabine, aiming to enhance its efficacy and overcome limitations as a single agent. Combination therapy is a primary strategy for improving treatment responses and circumventing drug resistance by exploiting agents with distinct and complementary biochemical mechanisms nih.gov.
Preclinical studies have demonstrated synergistic activity between Troxacitabine and gemcitabine (B846) in human pancreatic cancer cell lines, including Panc-1, MIA PaCa-2, AsPC-1, and Capan-2 nih.govguidetopharmacology.orgnih.gov. This synergy was observed across a broad range of concentrations, with combination index (CI) values indicating a synergistic effect (CI < 0.7 at 50% growth inhibition) nih.govguidetopharmacology.org. The rationale for combining these two deoxycytidine nucleoside analogs, despite their structural similarities, stems from differences in their activation and elimination pathways nih.gov. For instance, Troxacitabine is phosphorylated to its triphosphate form by 3-phosphoglycerate (B1209933) kinase, unlike gemcitabine, and is resistant to deamination nih.gov. This synergistic effect observed in vitro was also extended to in vivo human xenograft models of AsPC-1 cells in SCID mice, where both agents exhibited greater than additive effects regardless of the administration sequence nih.govguidetopharmacology.org. These promising preclinical findings have led to clinical trials evaluating the combination of Troxacitabine and gemcitabine in pancreatic cancer patients nih.govguidetopharmacology.orgnih.gov.
| Cell Line | Combination Index (CI) at 50% Growth Inhibition (Fa=0.5) nih.govguidetopharmacology.org |
| Panc-1 | 0.41 |
| MIA PaCa-2 | 0.71 |
| AsPC-1 | 0.37 |
| Capan-2 | 0.52 |
Beyond pancreatic cancer, Troxacitabine has been investigated in combination with other standard anti-leukemia agents such as cytarabine (B982), idarubicin, and topotecan (B1662842) in patients with refractory myeloid leukemias alfa-chemistry.commims.comfishersci.canih.gov. These Troxacitabine-based regimens have shown significant antileukemic activity, including complete responses and disappearance of extramedullary lesions in a notable proportion of patients mims.comnih.gov. In vitro studies have also indicated that Troxacitabine, when combined with various standard chemotherapy agents, frequently results in additive drug-drug interactions, with occasional synergistic effects observed across a broad range of solid tumors and myeloid leukemias wikipedia.org.
A novel approach in combinatorial strategies involves the development of Troxacitabine prodrugs, such as MIV-818 (fostroxacitabine bralpamide), which is a liver-targeting nucleotide phosphoramidate (B1195095) prodrug of Troxacitabine monophosphate (TRX-MP) citeab.comnih.govnih.gov. This prodrug is designed to deliver high levels of the active chain-terminating nucleotide, Troxacitabine triphosphate (TRX-TP), specifically to the liver, thereby minimizing systemic exposure and potentially overcoming systemic dose-limiting toxicities that have challenged Troxacitabine's clinical development citeab.commedivir.com. This targeted delivery strategy opens new avenues for combination therapies, particularly for liver cancers, by allowing for higher efficacious concentrations at the tumor site citeab.comnih.gov.
Application of Advanced Preclinical Models for Disease Modeling
Advanced preclinical models are increasingly vital in cancer research, offering more physiologically relevant environments than traditional two-dimensional (2D) cell cultures for studying drug efficacy and disease progression nih.govnih.gov. These models are crucial for a more accurate assessment of human tissues and diseases, providing critical insights into cellular and molecular mechanisms of tumor progression, metastasis, and drug responses nih.govnih.gov.
While specific detailed studies on Troxacitabine utilizing the most cutting-edge advanced preclinical models like patient-derived organoids (PDOs) or complex 3D bioprinted tissues are not extensively highlighted in the current literature, the general trend in cancer pharmacology emphasizes their growing importance nih.govnih.gov. Human tumor xenografts in nude mice have historically been a cornerstone for evaluating Troxacitabine's antitumor efficacy against various solid and hematological human tumor types nih.govguidetopharmacology.orgwikipedia.orgflybase.orgnih.gov. These models have demonstrated Troxacitabine's potent activity against xenografts of pancreatic cancer, prostate cancer, and renal cell carcinomas guidetopharmacology.orgwikipedia.orgflybase.org.
The emerging research directions for Troxacitabine would benefit significantly from the application of advanced preclinical models such as 3D spheroid cultures and patient-derived cell lines mims.comciteab.com. These models can better mimic tumor heterogeneity, the complex spatial architecture, and the microenvironment of tumors, including the formation of hypoxic and nutrient gradients, which are crucial for evaluating drug penetration and efficacy nih.govnih.govuni-freiburg.de. For instance, 3D cell cultures provide a more accurate depiction of cell polarization and exhibit different gene expression profiles compared to 2D cultures, more closely resembling in vivo conditions uni-freiburg.de. The use of such models would allow for a more precise assessment of Troxacitabine's activity, particularly for prodrugs like MIV-818, by enabling the identification of therapeutic levels of the active metabolite (TRX-TP) required in the tumor for efficacy citeab.commedivir.com. This approach is expected to guide dosing and dose selection in future clinical studies, especially for challenging malignancies like hepatocellular carcinoma citeab.commedivir.com.
Strategies for Overcoming Intrinsic and Acquired Drug Resistance to Troxacitabine
Drug resistance, both intrinsic (primary) and acquired (secondary), poses a significant challenge in cancer treatment, often leading to therapeutic failure wikidata.orgresearchgate.net. Research into Troxacitabine has identified several mechanisms of resistance and explored strategies to overcome them.
Mechanisms of Resistance:
Deoxycytidine Kinase (dCK) Deficiency: Troxacitabine requires phosphorylation by intracellular kinases, including dCK, to its active triphosphate form wikipedia.org. Cell lines deficient in dCK, such as CCRF-CEM leukemia cell lines, exhibit high resistance to Troxacitabine, as well as to gemcitabine and cytarabine wikipedia.orgfishersci.ca. A specific mutation in dCK (Trp92→Leu) has been identified in a Troxacitabine-resistant prostate cancer subline (DU145R), leading to reduced phosphorylation of Troxacitabine and cross-resistance to other nucleoside analogs wikipedia.orgfishersci.ca.
Nucleoside Transporters: Unlike cytarabine and gemcitabine, whose cellular uptake heavily relies on nucleoside transporters, Troxacitabine primarily enters cells via passive diffusion wikipedia.orgwikipedia.orgfishersci.ca. This characteristic suggests that deficiencies in nucleoside transport are less likely to confer significant resistance to Troxacitabine compared to other nucleoside analogs wikipedia.orgfishersci.ca.
Cytidine (B196190) Deaminase (CDA) Activity: A notable advantage of Troxacitabine is its resistance to inactivation by cytidine deaminase (CDA), an enzyme that deaminates other cytosine nucleoside analogs like cytarabine wikidata.orgwikipedia.orguni.lu. This property makes Troxacitabine potentially effective in tumors with high CDA activity or in leukemias that have developed resistance to cytarabine due to increased CDA levels wikidata.orguni.lu.
Efflux Pumps (ABCC4 and ABCC5): Overexpression of ATP-binding cassette (ABC) transporters, specifically ABCC4 (MRP4) and ABCC5 (MRP5), has been shown to confer resistance to nucleoside analogs like cytarabine and Troxacitabine, but not gemcitabine wikidata.orgresearchgate.netciteab.com. These efflux pumps can reduce intracellular drug concentrations, thereby diminishing efficacy wikidata.orgresearchgate.net.
| Resistance Mechanism | Impact on Troxacitabine | Related Compounds Affected |
| dCK Deficiency | High resistance | Gemcitabine, Cytarabine |
| Nucleoside Transporters | Minimal resistance | Cytarabine, Gemcitabine |
| CDA Activity | Resistant to inactivation | Cytarabine |
| ABCC4/ABCC5 Overexpression | Confers resistance | Cytarabine |
Strategies for Overcoming Resistance:
Combination Therapy: As discussed in Section 6.1, combining Troxacitabine with other chemotherapeutic agents is a key strategy to overcome resistance. Combinations with gemcitabine, cytarabine, idarubicin, and topotecan have shown promising results in various cancer types, including those resistant to single-agent therapies nih.govalfa-chemistry.commims.comfishersci.canih.govwikipedia.orgwikipedia.org. The complementary mechanisms of action of these agents can bypass or mitigate existing resistance pathways nih.gov.
Prodrug Development: The development of prodrugs like MIV-818 aims to circumvent resistance mechanisms by improving drug delivery and cellular uptake, particularly in specific organs like the liver citeab.commedivir.commims.com. By delivering Troxacitabine monophosphate directly, these prodrugs can bypass the initial rate-limiting phosphorylation step, potentially overcoming resistance due to dCK deficiency citeab.commims.com.
Integration of Bioinformatic and Computational Methodologies in Troxacitabine Research
The integration of bioinformatic and computational methodologies is becoming increasingly critical in accelerating and refining Troxacitabine research, from understanding its mechanism of action to designing improved therapeutic strategies.
One significant application is in pharmacokinetic/pharmacodynamic (PK/PD) modeling . Computational models have been developed to characterize the population pharmacokinetics of Troxacitabine and to describe its pharmacodynamic effects, such as drug-induced neutropenia wikipedia.orgnih.govfishersci.cauni.lu. These mechanism-based PK/PD models analyze the complex relationship between drug exposure and biological responses, enabling researchers to predict drug behavior in patients and design optimal dosing regimens wikipedia.orgnih.govfishersci.ca. For example, simulations based on these models have suggested that less frequent dosing schedules of Troxacitabine might be associated with a lower incidence of neutropenia, guiding clinical study design fishersci.ca.
Quantitative Structure-Activity Relationship (QSAR) studies represent another area of computational integration. QSAR models, often employing methods like Density Functional Theory (DFT) and molecular mechanics (MM2), have been applied to Troxacitabine prodrugs to correlate their molecular structures with antitumor activity probes-drugs.org. These studies identify key molecular descriptors, such as the calculated hydrophobic coefficient (C log P) and net charges of substituents, that significantly influence the drug's efficacy probes-drugs.org. The established QSAR models not only demonstrate statistical quality but also possess predictive ability, offering valuable theoretical references for understanding the action mechanism and guiding the rational molecular design of new Troxacitabine derivatives with enhanced antitumor properties probes-drugs.org.
Furthermore, molecular modeling and quantum calculations are being utilized in the design of advanced drug delivery systems for Troxacitabine. For instance, computational chemistry can assist in understanding the mechanism of functionalization of Troxacitabine to nanoparticles, which are being explored as drug nanocarriers mims.com. These computational approaches can provide insights into the interactions between the drug and carrier materials, optimizing the design for improved solubility, stability, and targeted delivery, thereby enhancing therapeutic outcomes mims.com.
Q & A
Q. What is the mechanism of action of troxacitabine, and how does its L-configuration influence its pharmacological profile compared to D-nucleoside analogs?
Troxacitabine inhibits DNA synthesis by incorporating into DNA via DNA polymerases, causing chain termination . Its L-configuration avoids degradation by cytidine deaminase, enhancing intracellular retention. Structural studies of human deoxycytidine kinase (dCK) demonstrated efficient phosphorylation of troxacitabine despite its non-natural stereochemistry. Enzymatic assays and crystallography revealed unique binding interactions, while comparative uptake studies in leukemia cells confirmed prolonged triphosphate metabolite retention .
Q. What preclinical models have been used to evaluate troxacitabine's antitumor efficacy, and what are their translational limitations?
Troxacitabine was tested in human xenograft models (e.g., pancreatic AsPC-1, colon HT-29) and leukemia cell lines. While xenografts showed dose-dependent tumor regression, species differences in metabolism (e.g., 5–900× lower IC50 in human vs. murine cells) limit translational predictability. Intracellular metabolite analysis in human T-lymphocytes revealed higher triphosphate levels than in mice, underscoring interspecies variability in activation pathways .
Q. What are the key pharmacokinetic parameters of troxacitabine, and how do clinical covariates influence its clearance?
Population pharmacokinetic modeling (NONMEM) identified a three-compartment linear model with systemic clearance of 9.1 L/h (28% interindividual variability). Creatinine clearance and body surface area explained 36% of variability, necessitating dose adjustments in renal impairment. Continuous infusion regimens (2–3 mg/m²/day) achieved target plasma concentrations (0.1–0.15 μmol/L), validated in phase I trials .
Q. What are the common toxicities observed in phase I trials of troxacitabine, and how are they mitigated?
Dose-limiting toxicities included grade 4 neutropenia (12.5 mg/m²) and grade 3 stomatitis/hand-foot syndrome. Premedication with corticosteroids reduced rash incidence. Pharmacodynamic models linked prolonged exposure schedules (e.g., 5-day infusions) to reduced toxicity while maintaining efficacy .
Q. What endpoints are standard in phase II trials evaluating troxacitabine for solid tumors?
Primary endpoints include objective response rate (RECIST criteria), time to progression (TTP), and survival. Secondary endpoints encompass CA 19-9 biomarker reduction, pain scores, and Karnofsky performance status. In pancreatic cancer trials, median TTP was 3.5 months, with 19% 1-year survival .
Advanced Research Questions
Q. How do MRP4/5 transporters contribute to troxacitabine resistance, and what strategies can overcome this?
MRP4 overexpression in HEK cells conferred 4-fold resistance to troxacitabine, attributed to efflux of phosphorylated metabolites. Co-administration with MRP inhibitors (indomethacin, probenecid) reversed resistance in vitro. Methodologically, LC-MS/MS quantified intracellular mono-/di-/triphosphate levels, while impedance aggregometry measured transporter activity .
Q. Why does troxacitabine exhibit variable clinical efficacy across leukemia subtypes (e.g., AML vs. ALL)?
In refractory AML, troxacitabine induced 18% response rates (2 CR, 1 PR) due to prolonged triphosphate retention in leukemic blasts. In contrast, ALL lacked responses, potentially due to lower dCK activity or higher deaminase expression. Clonal proliferation assays and metabolite profiling in patient-derived cells are critical for biomarker identification .
Q. How do species differences in troxacitabine pharmacodynamics impact preclinical-to-clinical translation?
Murine models required 6-day continuous infusions to achieve efficacy comparable to human xenografts, reflecting slower metabolite accumulation. Human T-lymphocytes showed 10× higher triphosphate levels than murine cells, necessitating exposure-adjusted dosing in preclinical studies. Subcutaneous osmotic pumps in mice mimicked clinical steady-state concentrations (262 ng/mL) .
Q. What methodological approaches validate troxacitabine's synergy with gemcitabine in pancreatic cancer?
Synergy was assessed using Chou-Talalay combination indices in vitro (AsPC-1, MIA PaCa-2) and xenograft models. Troxacitabine (1.5 mg/m²) combined with gemcitabine (1,000 mg/m²) produced >50% enhanced tumor regression. Mechanistic studies excluded apoptosis/DNA repair modulation, suggesting unexplored pathways like stromal interaction or metabolic cooperation .
Q. How can adaptive trial designs optimize troxacitabine combination regimens?
A Bayesian adaptive trial (n=34) randomized patients to troxacitabine + cytarabine/idarubicin or control. Interim analyses dropped underperforming arms (0% response in troxacitabine + idarubicin) while retaining active combinations. Response-adaptive randomization allocated 55% of patients to the most effective arm (idarubicin + cytarabine), demonstrating feasibility in dose optimization .
Methodological Considerations
- Contradiction Analysis : Discrepancies in pancreatic cancer efficacy (modest monotherapy activity vs. gemcitabine synergy) highlight the need for combinatorial biomarker-driven trials .
- Statistical Rigor : Student’s t-test and NONMEM modeling ensure robust analysis of transporter-mediated resistance and pharmacokinetic variability .
- Experimental Design : Prolonged exposure schedules (5–6 days) in preclinical models align with clinical pharmacokinetic data to maximize target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
